

Commercial Availability and Synthesis of Methyl 13-iodotridecanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 13-iodotridecanoate

Cat. No.: B15279452

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Executive Summary

Methyl 13-iodotridecanoate is a specialized long-chain fatty acid ester that is not readily available from commercial chemical suppliers. Its synthesis is necessary for research and development applications requiring this specific functionalized lipid. This technical guide outlines the commercial availability of a direct precursor, Methyl 13-hydroxytridecanoate, and provides a detailed experimental protocol for the conversion of this precursor to the target compound, Methyl 13-iodotridecanoate. The information presented herein is intended to enable researchers to procure the necessary starting materials and synthesize Methyl 13-iodotridecanoate in a laboratory setting.

Commercial Availability of Precursors

Direct searches for commercial suppliers of **Methyl 13-iodotridecanoate** did not yield any results, indicating that this compound is likely not produced on a commercial scale. However, a key precursor, Methyl 13-hydroxytridecanoate, is available from at least one supplier. This precursor allows for a straightforward, one-step synthesis of the desired iodo-compound.

Additionally, a more fundamental starting material, Tridecanoic Acid, is commercially available from several suppliers. While this would require a multi-step synthesis involving reduction and



esterification prior to iodination, it represents an alternative synthetic route.

The following table summarizes the availability of these key precursors.

Compound Name	CAS Number	Supplier(s)	Purity	Notes
Methyl 13- hydroxytridecano ate	7147-29-7	Amatek Scientific Co. Ltd.[1]	Not specified	Direct precursor to Methyl 13- iodotridecanoate.
Tridecanoic Acid	638-53-9	Sigma-Aldrich, Cayman Chemical[2], Chem-Impex[3], GlpBio[4]	≥98%	Requires reduction and esterification before iodination.

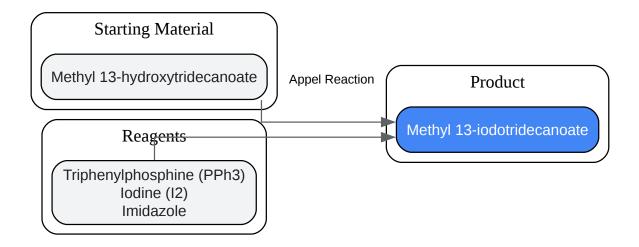
Proposed Synthesis of Methyl 13-iodotridecanoate

The most direct route to **Methyl 13-iodotridecanoate** is the conversion of the terminal hydroxyl group of Methyl 13-hydroxytridecanoate to an iodide. The Appel reaction is a well-established and reliable method for this transformation, utilizing triphenylphosphine and iodine.[5][6][7][8] This reaction proceeds under mild conditions and is suitable for substrates with ester functionalities.

Synthetic Workflow

The proposed synthesis is a one-step conversion of the commercially available hydroxy ester to the desired iodo ester.





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A diagram of the one-step synthesis of **Methyl 13-iodotridecanoate**.

Detailed Experimental Protocol: Appel Reaction

This protocol is a general procedure for the Appel reaction to convert a primary alcohol to a primary iodide and should be adapted and optimized for the specific substrate, Methyl 13-hydroxytridecanoate.

Materials:

- Methyl 13-hydroxytridecanoate
- Triphenylphosphine (PPh₃)
- lodine (l₂)
- Imidazole
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)



- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 13-hydroxytridecanoate (1 equivalent), triphenylphosphine (1.5 2 equivalents), and imidazole (2 3 equivalents) in anhydrous dichloromethane or tetrahydrofuran.
- Addition of Iodine: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add a solution of iodine (1.5 - 2 equivalents) in the same anhydrous solvent dropwise. The addition should be slow to control the exothermic reaction.
- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup:
 - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The brown color of the solution should disappear.
 - Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
 - Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.



- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purification: The crude product will contain the desired Methyl 13-iodotridecanoate and triphenylphosphine oxide as a major byproduct. Purify the crude material using silica gel column chromatography. The product is typically less polar than the triphenylphosphine oxide byproduct.

Safety Precautions:

- The Appel reaction should be performed in a well-ventilated fume hood.
- Dichloromethane is a suspected carcinogen; handle with appropriate personal protective equipment (PPE).
- Iodine is corrosive and can cause stains; handle with care.
- Triphenylphosphine and imidazole are irritants.

Signaling Pathways and Biological Applications

There is currently no available information in the scientific literature regarding the involvement of **Methyl 13-iodotridecanoate** in specific signaling pathways or its use in biological or drug development applications. Its utility is likely as a synthetic intermediate or a tool compound for introducing a long, iodinated lipid chain in chemical and biochemical research.

Conclusion

While **Methyl 13-iodotridecanoate** is not a commercially available stock chemical, it can be readily synthesized in the laboratory. The availability of its direct precursor, Methyl 13-hydroxytridecanoate, simplifies the synthesis to a single, high-yielding step. The provided experimental protocol for the Appel reaction offers a reliable method for researchers to obtain this compound for their studies. The lack of current biological data for **Methyl 13-iodotridecanoate** suggests an open area for future research into the effects of terminally iodinated long-chain fatty acid esters in biological systems.



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